![molecular formula C17H12Cl2N6O2S B610818 SGK1 inhibitor](/img/structure/B610818.png)
SGK1 inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serum and glucocorticoid-regulated kinase 1 (SGK1) inhibitors are compounds that specifically inhibit the activity of SGK1, a serine/threonine protein kinase. SGK1 plays a crucial role in various cellular processes, including ion transport, cell survival, and proliferation. It is involved in the regulation of multiple signal transduction pathways and has been implicated in the development of several diseases, including cancer, hypertension, and diabetes .
Mechanism of Action
Target of Action
Serum and glucocorticoid-induced protein kinase 1 (SGK1) is a member of the AGC subfamily of protein kinases . It shares structural and functional similarities with the AKT family of kinases and displays serine/threonine kinase activity . SGK1 regulates various cellular enzymes, transcription factors, ion channels, transporters, and cell proliferation and apoptosis . The primary targets of SGK1 inhibitors include N-Myc downstream-regulated gene 1 (NDRG1), forkhead transcription factor 3a (FOXO3a), neuronal precursor cell expressed developmentally downregulated 4-2 (NEDD4-2), tuberous sclerosis complex 2 (TSC2), Unc-51 like autophagy activating kinase 1 (ULK1), and β-catenin .
Mode of Action
SGK1 inhibitors work by specifically targeting and inhibiting the activity of the SGK1 enzyme . The active form of SGK1 can phosphorylate a wide array of substrates involved in critical cellular processes such as ion channel regulation, transcriptional control, and cell survival signaling pathways . By inhibiting SGK1, these compounds can effectively disrupt these downstream signaling pathways .
Biochemical Pathways
SGK1 impacts a wide variety of physiological functions and plays an active role in the pathophysiology of several disorders, including hypertension, diabetes, inflammation, autoimmune disease, and tumor growth . It affects the expression and signal transduction of multiple genes involved in the genesis and development of many human cancers . SGK1 inhibitors can interfere with the regulation of ion channels and transporters, which are critical for maintaining cell volume and homeostasis .
Pharmacokinetics
The pharmacokinetics of SGK1 inhibitors are still under investigation. Virtual screening methods, including pharmacophore models, bayesian classifiers, and molecular docking, have been combined to discover novel inhibitors of sgk1 . The screened compounds were subjected to ADME/T, PAINS and drug-likeness analysis .
Result of Action
The inhibition of SGK1 has profound cellular consequences and is closely correlated with human cancer . SGK1 inhibitors induce cell death, block proliferation, and perturb cell cycle progression by modulating SGK1-related substrates . They can restore the apoptotic pathways, enabling the elimination of cancer cells .
Action Environment
The activation of SGK1 is triggered by signaling induced after cell stimulation with growth factors such as insulin, IGF1, or HGF . Environmental factors such as serum and glucocorticoids can also stimulate the transcriptional activation of SGK1 . Therefore, the action, efficacy, and stability of SGK1 inhibitors can be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
SGK1 phosphorylates serine and threonine residues of target proteins . It regulates numerous ion channels and transporters and promotes survival under cellular stress . Ion channels (e.g., ENaC and KCNE1/KCNQ1), carriers (such as NCC and NHE3), Na (+)/K (+)-ATPase, enzymes (including GSK3), and transcription factors or regulators (including forkhead box O 3a (FOXO3a), NF-kappaB, β-catenin and p27) are extensively regulated by SGK1 .
Cellular Effects
SGK1 impacts a wide variety of physiological functions and plays an active role in the pathophysiology of several disorders, including hypertension, diabetes, inflammation, autoimmune disease, and tumor growth . It has been demonstrated that frequent mutations in the PI3K pathway lead to several human malignancies .
Molecular Mechanism
SGK1 is a key player of the PI3K pathway that promotes the growth of malignant cells and inhibits apoptosis . There is growing evidence that SGK1 is upregulated in several types of human cancers . There is limited understanding of the physiological role of SGK1 and molecular mechanisms underlying SGK1 activity .
Temporal Effects in Laboratory Settings
The subcellular localization of SGK1 may depend on the functional state of the cell
Metabolic Pathways
SGK1 regulates multiple signal transduction pathways related to tumor development . Several studies have reported that SGK1 is upregulated in different types of human malignancies and induces resistance against inhibitors, drugs, and targeted therapies .
Subcellular Localization
The subcellular localization of SGK1 may depend on the functional state of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SGK1 inhibitors typically involves multiple steps, including the formation of core structures and the introduction of functional groups that enhance inhibitory activity. Common synthetic routes include:
Formation of Core Structures: The core structures of SGK1 inhibitors often involve heterocyclic compounds such as pyrazoles, pyrimidines, and indazoles. These core structures are synthesized through cyclization reactions.
Functional Group Introduction: Functional groups such as hydroxyl, amino, and halogen groups are introduced to enhance the binding affinity and specificity of the inhibitors. .
Industrial Production Methods: Industrial production of SGK1 inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-throughput screening and combinatorial chemistry are employed to identify potent inhibitors, which are then scaled up for production .
Chemical Reactions Analysis
Types of Reactions: SGK1 inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under catalytic conditions.
Major Products: The major products formed from these reactions include various derivatives of the core structures, which exhibit enhanced inhibitory activity against SGK1 .
Scientific Research Applications
Oncology Applications
SGK1 has been implicated in the progression of various cancers, including colorectal cancer, prostate cancer, and glioblastoma. Inhibiting SGK1 can suppress tumor growth and metastasis through several mechanisms.
Colorectal Cancer
Research has shown that SGK1 promotes colorectal cancer cell proliferation and migration while inhibiting apoptosis induced by chemotherapeutic agents like 5-fluorouracil. Inhibition of SGK1 using compounds such as GSK650394 or its analog QGY-5-114-A significantly reduces tumor growth in vitro and in vivo models. These inhibitors increase p27 expression, a cyclin-dependent kinase inhibitor, which leads to decreased cell proliferation .
Study | Inhibitor Used | Effect on Tumor Growth | Mechanism |
---|---|---|---|
Frontiers (2020) | GSK650394 | Reduced growth | Increased p27 expression |
Nature (2017) | GSK650394 | Suppressed tumor development | Inhibition of cell migration and survival |
JCancer (2020) | QGY-5-114-A | More effective than GSK650394 | Lower IC50 value, enhanced anti-tumor effects |
Prostate Cancer
In prostate cancer models, SGK1 inhibition has been shown to decrease cell viability and promote apoptosis. Studies indicate that SGK1 inhibitors can significantly reduce the invasion and migration capabilities of prostate cancer cells by downregulating matrix metalloproteinases associated with epithelial-to-mesenchymal transition .
Glioblastoma
The this compound SI113 has demonstrated efficacy in glioblastoma by reducing cell viability and clonogenic capabilities. It induces endoplasmic reticulum stress leading to apoptosis in cancer cells .
Neurodegenerative Diseases
Recent studies have highlighted the potential of SGK1 inhibitors in treating neurodegenerative conditions such as Parkinson's disease. Inhibition of SGK1 in glial cells has been shown to alleviate symptoms by suppressing glial inflammation and enhancing neurotrophic support .
Condition | Inhibitor Used | Effect |
---|---|---|
Parkinson's Disease | SI113 | Ameliorated symptoms |
Neuroinflammation | EMD638683 | Reduced inflammatory markers |
Cardiovascular Applications
SGK1 also plays a role in cardiovascular diseases, particularly those related to obesity. Inhibition of SGK1 has been associated with reduced expression of pro-fibrotic factors, suggesting its potential as a therapeutic target for preventing obesity-related atrial fibrillation .
Case Study 1: Colorectal Cancer Treatment
A study involving colorectal cancer xenograft models demonstrated that administration of GSK650394 resulted in significant tumor shrinkage compared to control groups. The mechanism involved upregulation of p27 protein levels, which inhibited cell cycle progression .
Case Study 2: Neuroprotection in Parkinson's Disease
In a model of Parkinson's disease, the use of SGK1 inhibitors reduced glial activation markers and improved motor function outcomes in treated animals compared to untreated controls, indicating a protective effect against neurodegeneration .
Comparison with Similar Compounds
SGK1 inhibitors are compared with other similar compounds, such as inhibitors of protein kinase B (AKT) and protein kinase C (PKC), which also belong to the AGC kinase family. While SGK1 inhibitors share structural similarities with these compounds, they exhibit unique binding affinities and specificities for SGK1. Similar compounds include:
AKT Inhibitors: Target protein kinase B and are used in cancer therapy.
PKC Inhibitors: Target protein kinase C and are used in the treatment of various diseases
SGK1 inhibitors are unique in their ability to specifically target SGK1, making them valuable tools for studying SGK1-related pathways and developing targeted therapies.
Biological Activity
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis. Its dysregulation is implicated in several diseases, particularly cancer. This article delves into the biological activity of SGK1 inhibitors, exploring their mechanisms of action, therapeutic potential, and recent research findings.
Overview of SGK1
SGK1 belongs to the AGC family of kinases and is activated through phosphorylation by upstream signaling pathways, primarily the phosphoinositide 3-kinase (PI3K) pathway. It regulates multiple cellular functions by modulating various downstream targets, including transcription factors and ion channels. Overexpression of SGK1 has been linked to metabolic disorders, cancer progression, and resistance to chemotherapy.
SGK1 inhibitors function by disrupting the kinase's activity, leading to altered cellular signaling pathways. The inhibition of SGK1 can induce apoptosis in cancer cells, reduce cell proliferation, and enhance the efficacy of chemotherapeutic agents. Notably, SGK1 inhibitors have demonstrated potential in various cancer models by:
- Regulating Cell Cycle : Inhibition of SGK1 increases p27 expression, promoting G1 phase arrest in colorectal cancer cells .
- Enhancing Chemotherapy Sensitivity : SGK1 inhibition has been shown to sensitize tumor cells to drugs like 5-fluorouracil (5-FU) by reversing drug resistance mechanisms .
Recent Research Findings
Recent studies have identified novel compounds that act as SGK1 inhibitors through various screening methods. For instance:
- A study screened 29,158 compounds and identified 28 potential inhibitors of SGK1. Among these, hit15 exhibited a significant inhibition rate of 44.79% at a concentration of 10 µM .
- Another investigation developed a new analog of GSK650394, which showed improved inhibitory potency against colorectal cancer cells with an IC50 value of 122.9 µM .
Colorectal Cancer
In colorectal cancer (CRC), SGK1 has been shown to promote tumor growth and survival. Inhibition of SGK1 using shRNA or small-molecule inhibitors resulted in reduced tumor proliferation and increased apoptosis in xenograft models . Additionally, the expression levels of p27 were found to correlate with SGK1 activity, suggesting a potential biomarker for therapeutic response.
Multiple Myeloma
In multiple myeloma cell lines, SGK1 overexpression was associated with resistance to bortezomib-induced apoptosis. Lower levels of SGK1 expression correlated with better patient outcomes following treatment with bortezomib . This highlights the importance of targeting SGK1 to enhance therapeutic efficacy in resistant cancers.
Data Table: Summary of Key Studies on SGK1 Inhibitors
Properties
IUPAC Name |
N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,3-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2S/c18-11-2-1-3-13(14(11)19)28(26,27)25-10-6-4-9(5-7-10)12-8-21-15-16(20)23-24-17(15)22-12/h1-8,25H,(H3,20,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNXCKHRKSGSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=NNC(=C4N=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.